molecular formula C15H21FN2O2S B6446091 N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549036-15-7

N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No. B6446091
CAS RN: 2549036-15-7
M. Wt: 312.4 g/mol
InChI Key: CCYYYPGVIUWXJN-UHFFFAOYSA-N
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Description

N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, also known as CFT-2090, is a novel small molecule compound with a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of various drugs, as well as to explore the mechanisms of action underlying their effects.

Scientific Research Applications

N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been widely used in scientific research, particularly in the study of drug action and biochemical and physiological effects. It has also been used to explore the mechanisms of action underlying the effects of various drugs. Additionally, N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been used in the study of drug metabolism, drug interactions, and receptor binding.

Mechanism of Action

N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide acts as an agonist at the serotonin 5-HT1A receptor, and it has been found to increase serotonin levels in the brain. This mechanism of action explains the antidepressant and anxiolytic effects of N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide. Additionally, N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to act as an antagonist at the dopamine D2 receptor, which explains its antipsychotic effects.
Biochemical and Physiological Effects
N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to have a range of biochemical and physiological effects. It has been found to have antidepressant and anxiolytic effects, as well as antipsychotic effects. Additionally, N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been found to have anti-inflammatory, anti-nausea, and analgesic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in laboratory experiments is that it is a highly potent compound and has a wide range of effects. Additionally, its synthesis is relatively simple and inexpensive. However, there are some limitations to using N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in laboratory experiments. For example, it is not very stable in solution and can degrade over time. Additionally, its effects can vary depending on the dosage and the individual.

Future Directions

There are a number of potential future directions for N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide research. For example, further research could be done to explore its effects on various neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, further research could be done to explore its effects on other physiological processes, such as pain and inflammation. Additionally, further research could be done to explore the potential of N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide as a drug delivery system. Finally, further research could be done to explore the potential of N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide as a diagnostic tool for various diseases.

Synthesis Methods

N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is synthesized from a variety of starting materials, including 4-fluorophenylmethyl-N-methylpiperidin-3-yl-cyclopropanesulfonamide, which is an intermediate molecule. The synthesis process begins by reacting the intermediate with a base, such as sodium hydride, to form the desired compound. The reaction is then quenched with acid and the product is isolated and purified.

properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2S/c16-13-5-3-12(4-6-13)10-18-9-1-2-14(11-18)17-21(19,20)15-7-8-15/h3-6,14-15,17H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYYYPGVIUWXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

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